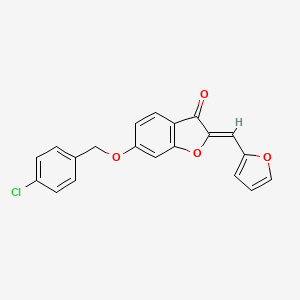![molecular formula C25H23N5O2S B2661398 3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866848-18-2](/img/structure/B2661398.png)
3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of 1,2,3-triazoles and their derivatives has been extensively studied over the past 21 years. Various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, organocatalysts, and metal-free as well as solvent- and catalyst-free neat syntheses have been used .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazoles have been intensely investigated due to their excellent properties and green synthetic routes .Physical And Chemical Properties Analysis
The molecular formula of the compound is C25H22ClN5O2S and its molecular weight is 491.99 .Applications De Recherche Scientifique
Antihistaminic and Antimicrobial Agents
Antihistaminic Activity : Compounds related to 3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been explored for their potential H(1)-antihistaminic properties. For instance, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for in vivo H(1)-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy, Shankar, & Murugesan, 2008).
Antibacterial and Antimicrobial Activity : Another study focused on the synthesis of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters, which were evaluated for their in vitro antibacterial activity. These compounds exhibited excellent growth inhibition activity, highlighting their potential as antibacterial agents (Mood, Boda, & Guguloth, 2022).
Molecular Rearrangements and Synthesis Techniques
Molecular Rearrangements : Research on [1,2,4]triazoloquinazolinium betaines and their molecular rearrangements has led to the preparation of various derivatives, showcasing the chemical versatility and potential for creating new molecular structures with diverse biological activities (Crabb et al., 1999).
Synthetic Methods for Antimicrobial and Nematicidal Agents : A study on the synthesis of triazolo[4,3-c]quinazolinylthiazolidinones demonstrated their significant antimicrobial and nematicidal properties. These findings illustrate the utility of triazoloquinazoline derivatives in developing new antimicrobial agents (Reddy, Kumar, & Sunitha, 2016).
Pharmacological Investigations
Adenosine Receptor Antagonists : 2-Amino[1,2,4]triazolo[1,5-c]quinazolines have been identified as potent adenosine receptor antagonists. The study discovered compounds with significant selectivity and affinity for human adenosine receptors, showcasing the potential for therapeutic applications (Burbiel et al., 2016).
Selective Serotonin Receptor Antagonists : The solution phase parallel synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines demonstrated their activity as selective serotonin 5-HT(6) receptor antagonists. This highlights the potential of these compounds in treating conditions associated with serotonin receptors (Ivachtchenko et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-25(2,3)17-13-15-19(16-14-17)33(31,32)24-23-27-22(26-18-9-5-4-6-10-18)20-11-7-8-12-21(20)30(23)29-28-24/h4-16H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNODZMGHNIKCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2661315.png)
![6,12-Dimethyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2661316.png)
![N-[(2,4-Dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2661317.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2661320.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide](/img/structure/B2661323.png)

![4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2661329.png)
![3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2661330.png)

![6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661332.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)

![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)